molecular formula C8H11Cl2N3O B2392064 6-(Aminomethyl)-1,2-benzoxazol-3-amine dihydrochloride CAS No. 1860893-14-6

6-(Aminomethyl)-1,2-benzoxazol-3-amine dihydrochloride

Cat. No.: B2392064
CAS No.: 1860893-14-6
M. Wt: 236.1
InChI Key: ABICOYFWPUKFHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Aminomethyl)-1,2-benzoxazol-3-amine dihydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as ABZI, and it has been extensively studied for its mechanism of action and biochemical and physiological effects. The synthesis method of ABZI is well established, and it has been used in several scientific studies to investigate its potential applications.

Mechanism of Action

The mechanism of action of ABZI involves the activation of the STING pathway, which leads to the production of type I interferons and pro-inflammatory cytokines. This activation triggers an immune response against viral infections and cancer. ABZI binds to cyclic GMP-AMP synthase (cGAS), which leads to the production of cyclic GMP-AMP (cGAMP). cGAMP then binds to STING, leading to the activation of the STING pathway.
Biochemical and Physiological Effects:
ABZI has been shown to have various biochemical and physiological effects. In vitro studies have shown that ABZI induces the production of type I interferons and pro-inflammatory cytokines. In vivo studies have shown that ABZI activates the immune system and enhances the immune response against viral infections and cancer. ABZI has also been shown to induce cell death in various cancer cell lines.

Advantages and Limitations for Lab Experiments

One of the major advantages of ABZI is its ability to activate the STING pathway, which plays a crucial role in the immune response against viral infections and cancer. ABZI is also easy to synthesize, and its purity can be determined by various analytical techniques. However, one of the limitations of ABZI is its potential toxicity, which needs to be carefully evaluated before using it in lab experiments.

Future Directions

There are several future directions for ABZI research. One of the potential areas of research is the development of ABZI as an antiviral agent against emerging viral infections such as COVID-19. Another potential area of research is the development of ABZI as a cancer therapy. Further studies are also needed to evaluate the potential toxicity of ABZI and its effects on the immune system. Overall, ABZI has the potential to be a valuable tool in scientific research and has promising applications in various fields.

Synthesis Methods

The synthesis method of ABZI involves the reaction of 2-aminobenzoxazole with formaldehyde and ammonium chloride in the presence of hydrochloric acid. This reaction produces 6-(Aminomethyl)-1,2-benzoxazol-3-amine, which is then converted to its dihydrochloride salt form by reacting it with hydrochloric acid. The purity of the synthesized compound can be determined by various analytical techniques such as NMR and HPLC.

Scientific Research Applications

ABZI has been extensively studied for its potential applications in various scientific fields such as immunology, virology, and cancer research. In immunology, ABZI has been shown to activate the STING pathway, which plays a crucial role in the immune response against viral infections and cancer. In virology, ABZI has been used as an antiviral agent against several viruses such as Zika virus, West Nile virus, and influenza A virus. In cancer research, ABZI has been shown to induce cell death in various cancer cell lines, making it a potential candidate for cancer therapy.

Properties

IUPAC Name

6-(aminomethyl)-1,2-benzoxazol-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O.2ClH/c9-4-5-1-2-6-7(3-5)12-11-8(6)10;;/h1-3H,4,9H2,(H2,10,11);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABICOYFWPUKFHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CN)ON=C2N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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